molecular formula C18H21N B1467192 3,3-Dibenzylpyrrolidine CAS No. 1284173-75-6

3,3-Dibenzylpyrrolidine

Cat. No.: B1467192
CAS No.: 1284173-75-6
M. Wt: 251.4 g/mol
InChI Key: DZONCPIECLNUPR-UHFFFAOYSA-N
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Description

Pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds. Substituted pyrrolidines, such as 3,3-Dibenzylpyrrolidine, are of particular interest for their enhanced pharmacological properties. For example, pyrrolidine-2,5-dione derivatives are noted for pharmaceutical applications , suggesting that dibenzyl-substituted variants may similarly serve as bioactive intermediates or drug candidates.

Properties

IUPAC Name

3,3-dibenzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-3-7-16(8-4-1)13-18(11-12-19-15-18)14-17-9-5-2-6-10-17/h1-10,19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZONCPIECLNUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3,3-Dibenzylpyrrolidine

Though synthesis details for this compound are absent in the evidence, analogous reactions suggest benzylation strategies. For instance, 3-acetylamino and 3-benzoylamino pyrrolo[3,4-c]pyridazine derivatives were synthesized using benzoyl chloride and pyridine . Similarly, 1-phenylpyrazoles are prepared via condensation of β-diketones with phenylhydrazine . These methods imply that benzyl groups can be introduced through nucleophilic substitution or coupling reactions.

  • 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione : Synthesized via cyclization, this compound highlights the use of halogenated benzyl groups to modulate electronic properties .
  • 1-Benzyl-pyrrolidine-3-carboxylic acid : Incorporation of a carboxyl group improves solubility and enables coordination with metal ions, as seen in cyclometallated ruthenium complexes .

Physical and Chemical Properties

Key properties of pyrrolidine derivatives depend on substituent nature and position:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
This compound (inferred) Two benzyl groups at C3 ~307.4 Not reported High lipophilicity; potential CNS activity
Benzyl 3,3-difluoropyrrolidine-1-carboxylate Fluorine at C3, benzyl ester 253.24 Not reported Enhanced metabolic stability
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione Dichlorobenzyl, dione groups ~310.1 Not reported Pharmaceutical applications
1-Benzyl-pyrrolidine-3-carboxylic acid Benzyl, carboxylic acid 205.26 Not reported Metal coordination capability

Notes:

  • Lipophilicity in this compound may exceed mono-benzyl analogs, affecting membrane permeability.
  • Fluorinated derivatives (e.g., ) exhibit unique reactivity due to fluorine’s electronegativity.

Chemical Reactivity

  • Electrophilic Substitution : Benzyl groups in this compound may stabilize carbocation intermediates, facilitating electrophilic aromatic substitution.

Pharmacological Potential

  • Pyrrolidine-2,5-dione derivatives are linked to anticonvulsant and anticancer activities .
  • Cyclometallated ruthenium complexes with phenylpyrazole ligands demonstrate anticancer and catalytic properties , implying that dibenzylpyrrolidine could serve as a ligand precursor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dibenzylpyrrolidine
Reactant of Route 2
3,3-Dibenzylpyrrolidine

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